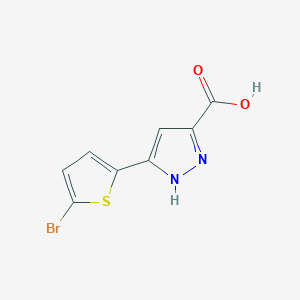

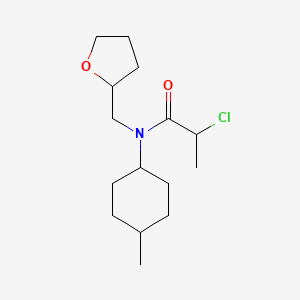

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole-thiophene-based compounds involves condensation reactions and various catalytic approaches. For instance, 5-Bromothiophene carboxylic acid has been reacted with substituted and unsubstituted pyrazoles to synthesize amide derivatives, showing moderate to good yields. Different methodologies, including microwave-assisted synthesis and green catalytic processes, have been utilized to achieve high yields and purity in the synthesis of pyrazoline derivatives (Kanwal et al., 2022); (Thirunarayanan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to 5-(5-Bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid has been elucidated using techniques such as X-ray diffraction, revealing crystallization in specific space groups and the presence of hydrogen bonding interactions. The structure is further supported by spectral analyses, including IR, Raman, 1H NMR, 13C NMR, and mass spectrometry (S. M et al., 2022).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds have been studied through various reactions, including the Suzuki–Miyaura cross-coupling, indicating moderate to good yields of derivatives. The electronic structure and NLO (Non-Linear Optical) properties of synthesized compounds have been investigated, showing variations based on the substituents and the extended π-electronic delocalization over the molecule (Kanwal et al., 2022).

Physical Properties Analysis

The physical properties, such as crystallization patterns and the presence of hydrogen bonding, have been determined through X-ray crystallography. Furthermore, the optical properties of related compounds were analyzed, revealing the influence of substituents on absorption and emission spectra (Jiang et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, have been explored through various reactions and computational studies. DFT calculations have been employed to understand the electronic structure, which aids in predicting reactivity and stability. The chemical hardness, electronic chemical potential, and other reactivity descriptors have been calculated, providing insights into the chemical behavior of the compounds (Kanwal et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

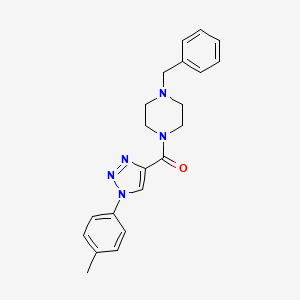

- Synthesis of Functionalized Thiophene Based Pyrazole Amides : This study demonstrates the synthesis of pyrazole-thiophene-based amide derivatives, including 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid derivatives, using various methodologies. The study also explores the non-linear optical (NLO) properties and other physical characteristics of these compounds, highlighting their potential in materials science (Kanwal et al., 2022).

Spectral and Antimicrobial Activities

- Spectral and Antimicrobial Activity : A related compound, E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, demonstrated effective antimicrobial properties. The spectral properties of this compound were analyzed, suggesting the potential of this compound derivatives in antimicrobial applications (S. M et al., 2022).

Green Chemistry Approaches

- Eco-Friendly Synthesis of Pyrazolines : This study describes the eco-friendly synthesis of pyrazoline derivatives, including 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines. The synthesis utilized microwave-assisted methods and green chemistry principles, highlighting the compound's relevance in sustainable chemistry practices (Thirunarayanan et al., 2013).

Optical and Electronic Properties

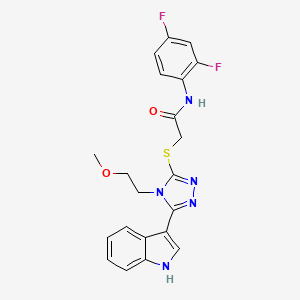

- Nonlinear Optical Properties through DFT Calculations : Another related study focused on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, involving 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide. The study provides insights into the electronic and NLO properties of these compounds, which could be relevant for the this compound derivatives (Ahmad et al., 2021).

Polymer Synthesis and Characterization

- Synthesis and Characterization of Novel Polymers : Research on donor/acceptor series of carbazole copolymers, involving 5,7-bis(5-bromothiophen-2-yl) units, sheds light on the potential use of this compound in polymer science. The study explores the synthesis, photo-physical, and electrochemical properties of these polymers (Alghamdi et al., 2016).

Wirkmechanismus

Mode of Action

It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which suggests that it may interact with its targets through a mechanism involving carbon–carbon bond formation .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation and the synthesis of complex organic molecules .

Eigenschaften

IUPAC Name |

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2S/c9-7-2-1-6(14-7)4-3-5(8(12)13)11-10-4/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNYNZTTWMRPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)

![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)

![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)

![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)